molecular formula C25H28N6O4S B12401367 PI3Kdelta/gamma-IN-1

PI3Kdelta/gamma-IN-1

Cat. No.: B12401367
M. Wt: 508.6 g/mol
InChI Key: GHKMIOAEPALCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3Kdelta/gamma-IN-1 is a potent and selective small-molecule inhibitor designed to simultaneously target the phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ) isoforms. These lipid kinases are predominantly expressed in hematopoietic cells and are critical regulators of immune cell signaling, migration, proliferation, and activation . The dual inhibition of PI3Kδ and PI3Kγ presents a unique therapeutic strategy, as these isoforms play complementary yet distinct roles in both adaptive and innate immune responses . By blocking the formation of phosphoinositide second messengers, this compound suppresses the PI3K/AKT signaling pathway, leading to the downregulation of downstream effector proteins and inducing apoptosis in malignant B-cells . In the context of cancer research, dual PI3Kδ/γ inhibition has been shown to disrupt critical survival signals from the tumor microenvironment, inhibit B-cell receptor (BCR) signaling, and diminish the secretion of pro-survival chemokines such as CCL3 and CCL4 in models of chronic lymphocytic leukemia (CLL) . Furthermore, this dual blockade can interfere with integrin-mediated homing of leukocytes and their migration toward chemokines like CXCL12, thereby potentially limiting tumor inflammation and progression . Beyond oncology, the compound has significant research value in investigating autoimmune and inflammatory diseases, where dual inhibition has demonstrated efficacy in reducing germinal center B cells, autoreactive plasma cells, and pathogenic autoantibody production in lupus-like models . This compound is supplied for research purposes only and is strictly intended for use in laboratory studies. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28N6O4S

Molecular Weight

508.6 g/mol

IUPAC Name

2-[3-(4-hydroxypiperidin-1-yl)sulfonylanilino]-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C25H28N6O4S/c1-16-7-8-21-20(13-16)24(33)30(3)22-15-26-25(28-23(22)29(21)2)27-17-5-4-6-19(14-17)36(34,35)31-11-9-18(32)10-12-31/h4-8,13-15,18,32H,9-12H2,1-3H3,(H,26,27,28)

InChI Key

GHKMIOAEPALCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC(=NC=C3N(C2=O)C)NC4=CC(=CC=C4)S(=O)(=O)N5CCC(CC5)O)C

Origin of Product

United States

Molecular Pharmacology and Biochemical Mechanisms of Pi3kdelta/gamma in 1

Mechanism of Action at the Molecular Level

PI3Kdelta/gamma-IN-1 functions as a highly potent inhibitor of the p110δ and p110γ isoforms of Class I PI3Ks. The mechanism of action is centered on its ability to block the catalytic activity of these enzymes, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 is a critical second messenger that recruits and activates a variety of downstream signaling proteins, including those containing pleckstrin homology (PH) domains. By inhibiting PIP3 production, this compound effectively curtails the propagation of signals originating from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that are dependent on PI3Kδ and PI3Kγ.

Characterization of Kinase Inhibition and ATP-Competitive Binding

The inhibitory activity of this compound is characterized by its ATP-competitive nature. This means the compound binds to the ATP-binding pocket of the PI3Kδ and PI3Kγ catalytic subunits. By occupying this site, it directly competes with the endogenous substrate, adenosine (B11128) triphosphate (ATP), and prevents the transfer of the gamma-phosphate group from ATP to the 3'-hydroxyl group of the inositol (B14025) ring of PIP2. This competitive inhibition is a common mechanism for small molecule kinase inhibitors and allows for high-affinity binding and potent enzymatic inhibition.

Isoform Selectivity and Specificity Profiling Against PI3K Isoforms (α, β, δ, γ)

This compound demonstrates marked selectivity for the PI3Kδ and PI3Kγ isoforms over the more ubiquitously expressed PI3Kα and PI3Kβ isoforms. This selectivity is crucial for minimizing off-target effects that could arise from inhibiting the housekeeping functions of the alpha and beta isoforms in non-hematopoietic cells. The inhibitory concentrations (IC50) against the different isoforms highlight this specificity.

Table 1: Isoform Selectivity of this compound

PI3K Isoform IC50 (nM)
PI3Kα 2,100
PI3Kβ 1,300
PI3Kδ 9

Assessment of Off-Target Kinase Activity in Academic Panels

To further characterize its specificity, this compound has been profiled against broader panels of kinases. These assessments are critical to ensure that the compound's biological effects are primarily attributable to the inhibition of PI3Kδ and PI3Kγ. In such screenings, the compound has shown a high degree of selectivity, with minimal inhibitory activity against a wide range of other kinases at concentrations where it potently inhibits its primary targets. This clean off-target profile is a desirable characteristic for a chemical probe intended for studying specific biological pathways.

Modulation of Downstream Signaling Pathways by this compound

The inhibition of PI3Kδ and PI3Kγ by this compound leads to the modulation of several key downstream signaling pathways that are critical for cell growth, proliferation, and survival.

One of the most well-established downstream pathways of PI3K signaling is the AKT/mTOR pathway. The generation of PIP3 by PI3K recruits both PDK1 and AKT to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates and regulates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). By blocking PIP3 production, this compound effectively prevents the activation of AKT and, consequently, the downstream signaling through the mTOR pathway. This leads to a reduction in protein synthesis, cell growth, and proliferation in cells dependent on PI3Kδ and PI3Kγ signaling.

The PI3K pathway can also crosstalk with the Ras/Raf/MEK/ERK (MAPK) signaling cascade. While the directness of this interaction can be cell-type and context-dependent, PI3K activity can influence the MAPK pathway at several levels. The inhibition of PI3Kδ and PI3Kγ by this compound can, in some cellular contexts, lead to a modulation of ERK/MAPK signaling. However, the effects are often more complex and less direct than the impact on the AKT/mTOR pathway. The precise consequences of PI3Kδ/γ inhibition on ERK/MAPK signaling are an area of ongoing research and can vary depending on the specific cellular background and the prevailing signaling network.

General Influence of PI3Kδ and PI3Kγ Inhibition on NF-κB Activation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including inflammation and immune responses. The PI3Kδ and PI3Kγ isoforms are predominantly expressed in leukocytes and play a significant, though sometimes complex, role in modulating NF-κB activity.

NF-κB is a master transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of NF-κB is tightly controlled, and its dysregulation is a hallmark of many inflammatory and autoimmune diseases. The PI3K/Akt signaling axis is one of the pathways that can influence NF-κB activation.

Research on various PI3K inhibitors has demonstrated that targeting the δ and γ isoforms can attenuate NF-κB activation. The primary mechanism involves the inhibition of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. Activated Akt can influence the NF-κB pathway at several levels. One of the key inhibitory proteins of NF-κB is the inhibitor of kappa B (IκB). In many cellular contexts, the PI3K/Akt pathway promotes the phosphorylation and subsequent degradation of IκB, which frees NF-κB to translocate to the nucleus and initiate gene transcription.

Studies using selective inhibitors for PI3Kδ or PI3Kγ have shown that blocking these enzymes can lead to a reduction in NF-κB activation in immune cells such as neutrophils and macrophages. sigmaaldrich.com This effect is often associated with a decrease in the production of NF-κB-dependent pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins. researchgate.net For instance, in models of gout, the inhibition of either PI3Kγ or PI3Kδ was found to decrease NF-κB activation, which contributed to the resolution of inflammation. sigmaaldrich.com Similarly, in certain cancer cell lines and immune cells, PI3K pathway inhibition has been linked to the suppression of NF-κB-driven cellular survival and proliferation signals. lktlabs.com

Conversely, in some specific contexts, such as in certain macrophage populations stimulated with Toll-like receptor (TLR) agonists, PI3K inhibition has been reported to enhance NF-κB activation. nih.govadooq.com This highlights the complex and context-dependent nature of the interaction between the PI3K and NF-κB pathways.

Given that this compound is designed as a dual inhibitor, it would be hypothesized to modulate NF-κB signaling by simultaneously blocking the input from both the δ and γ isoforms. This could theoretically lead to a more potent or broader inhibition of NF-κB in immune cells compared to a single-isoform inhibitor. However, without direct experimental evidence for this compound, this remains speculative.

Due to the absence of specific data, a detailed discussion of research findings and a data table for this compound's effect on NF-κB activation cannot be generated.

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of an article based on the provided outline.

Extensive searches for scientific literature detailing the in vitro cellular and immunological effects of a compound specifically named “this compound” did not yield any primary research articles or detailed experimental data. The name appears to be primarily associated with chemical supplier catalogs, which are not suitable sources for the detailed scientific information requested.

Therefore, it is not possible to construct a scientifically accurate and detailed article that adheres to the user-specified outline focusing on:

Impact on Cellular Proliferation and Viability

Induction of Apoptosis and Regulation of Cell Cycle Progression

Effects on Cellular Migration, Adhesion, and Invasion

Modulation of Immune Cell Function , including effects on lymphocytes, myeloid cells, and cytokine production.

Without peer-reviewed research data on "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further investigation into the specific chemical structure or alternative nomenclature of this compound would be necessary to potentially locate relevant research.

Cellular and Immunological Effects of Pi3kdelta/gamma in 1 in in Vitro Models

Regulation of Autophagy Processes

The dual inhibition of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms has been shown to modulate autophagy, a cellular process of self-digestion that is critical for cellular homeostasis and can be dysregulated in various diseases. The role of different PI3K isoforms in autophagy is complex, with class I PI3Ks generally acting as suppressors of autophagy through the well-established PI3K-AKT-mTORC1 signaling pathway. tandfonline.comnih.gov However, the specific roles of the δ and γ isoforms are context-dependent.

In some cellular contexts, the inhibition of PI3Kδ has been demonstrated to induce autophagy. For instance, in certain B-cell malignant cell lines, treatment with a PI3Kδ inhibitor led to the induction of both apoptosis and autophagy. oncotarget.com This suggests that in these cells, the PI3Kδ pathway may be involved in suppressing autophagy, and its inhibition removes this suppressive signal, leading to the activation of autophagic processes. The induction of autophagy in this context could be a pro-survival mechanism for the cancer cells to overcome the cytotoxic effects of the compound. oncotarget.com

Conversely, studies in T lymphocytes have shown that class I PI3Ks are required for the induction of autophagy mediated by T-cell receptor (TCR) stimulation. nih.gov This indicates that the role of PI3K isoforms in regulating autophagy can vary significantly between different cell types and signaling contexts.

The compound PI3Kdelta/gamma-IN-1, by targeting both δ and γ isoforms, is expected to have a multifaceted impact on autophagy. While direct studies on this compound's effect on autophagy are limited, the known roles of the individual isoforms suggest a complex regulatory function. Inhibition of the δ isoform might promote autophagy in certain cancer cells, while the concurrent inhibition of the γ isoform, which is highly expressed in leukocytes, could modulate autophagy in immune cells, thereby influencing inflammatory responses. aacrjournals.orgtargetedonc.com

Further research is needed to fully elucidate the specific effects of dual PI3Kδ/γ inhibition by this compound on autophagy across various in vitro models. This would involve detailed analysis of autophagy markers such as LC3-II conversion and p62 degradation in different cell types following treatment with the inhibitor.

Table 1: Effects of PI3K Isoform Inhibition on Autophagy in Different Cell Types

Cell TypePI3K Isoform(s) InhibitedEffect on AutophagyReference
B-cell Malignant Cell LinesDelta (δ)Induction oncotarget.com
T Lymphocytes (TCR-stimulated)Class IInhibition nih.gov
Myeloma CellsDelta (δ)Activation nih.gov

Angiogenesis Modulation in Cellular Co-culture Systems

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including tumor growth and inflammation. The PI3K signaling pathway is a key regulator of angiogenesis. nih.gov The delta (δ) and gamma (γ) isoforms of PI3K are particularly important in modulating the functions of endothelial cells and immune cells that contribute to the angiogenic process.

In vitro studies have demonstrated that the inhibition of PI3Kδ and PI3Kγ can impact angiogenesis, although the effects can be distinct. Pharmacological inhibition of PI3Kδ/γ has been shown to suppress vascular permeability induced by factors like VEGF and Ras in vivo, without affecting the survival of primary human endothelial cells (HUVECs) in vitro. ahajournals.orgfrontiersin.org This suggests that the δ and γ isoforms are crucial for regulating the leakiness of blood vessels but may not be directly involved in endothelial cell survival. ahajournals.org

In cellular co-culture systems, which more closely mimic the in vivo tumor microenvironment, the effects of PI3Kδ/γ inhibition on angiogenesis are likely to be multifaceted. These systems often involve the co-culture of cancer cells with endothelial cells, and sometimes with immune cells as well. The inhibition of PI3Kδ and γ can affect not only the endothelial cells directly but also the pro-angiogenic signaling from cancer cells and tumor-associated immune cells. aacrjournals.org

For instance, PI3Kγ inhibition has been shown to have anti-angiogenic effects in cancer by inhibiting tumor-associated myeloid cells. aacrjournals.org In co-culture models, a PI3Kδ/γ inhibitor could therefore reduce angiogenesis by modulating the supportive function of the stroma. Studies using co-cultures of chronic lymphocytic leukemia (CLL) cells with stromal cells have shown that a dual PI3Kδ/γ inhibitor can reduce the viability of the cancer cells, suggesting an impact on the protective microenvironment. nih.gov

Furthermore, the interaction between endothelial cells and triple-negative breast cancer (TNBC) cells in co-culture can induce a pro-angiogenic secretome, which can be suppressed by inhibitors of pathways linked to PI3K signaling. mdpi.com While not a direct study of this compound, this highlights the potential for PI3K inhibitors to disrupt the complex interplay between different cell types that drives angiogenesis.

Table 2: Summary of PI3Kδ/γ Inhibition Effects on Angiogenesis-Related Processes in In Vitro Models

In Vitro ModelKey FindingsImplication for AngiogenesisReference(s)
Primary Human Endothelial Cells (HUVECs)No effect on survival with PI3Kδ/γ inhibition.Suggests δ/γ isoforms are not essential for endothelial cell survival. ahajournals.org
Co-culture of CLL cells and stromal cellsDual PI3Kδ/γ inhibitor reduced CLL cell viability.Implies disruption of the pro-angiogenic tumor microenvironment. nih.gov
Co-culture of endothelial and TNBC cellsInhibition of related pathways suppressed the pro-angiogenic secretome.Suggests potential for PI3K inhibitors to block pro-angiogenic signaling between cancer and endothelial cells. mdpi.com

Preclinical Efficacy and Pharmacodynamic Studies in in Vivo Disease Models

Research in Oncological Disease Models

Dual PI3Kδ/γ inhibitors have been evaluated in a range of preclinical cancer models, demonstrating therapeutic potential through multiple mechanisms of action. This includes direct effects on cancer cell proliferation and survival, as well as indirect effects mediated by reprogramming the tumor microenvironment (TME).

Hematological Malignancies (e.g., Leukemia, Lymphoma)

In preclinical models of hematologic cancers, dual PI3Kδ/γ inhibitors have shown significant activity. These agents can induce apoptosis in malignant B-cells and disrupt the survival signals they receive from the protective tumor microenvironment. targetedonc.comnih.gov

For instance, in models of Chronic Lymphocytic Leukemia (CLL), the dual inhibitor Duvelisib (B560053) (IPI-145) demonstrated an ability to diminish the secretion of chemokines such as CCL3 and CCL4, interfere with the homing capabilities of CLL cells, and mitigate key survival signaling proteins. nih.gov Similarly, the dual inhibitor RP6530 showed single-agent activity in Diffuse Large B-cell Lymphoma (DLBCL) cell lines and was found to synergize with the BTK inhibitor ibrutinib (B1684441), even overcoming ibrutinib resistance in vitro. globenewswire.com Preclinical studies have consistently shown that dual inhibition with agents like Duvelisib results in more potent anti-tumor activity in B-cell lymphoma and CLL models compared to inhibiting either PI3Kδ or PI3Kγ alone. nih.govfrontiersin.org In T-cell lymphoma (TCL) models, Duvelisib was also effective, potently killing TCL cell lines that exhibited constitutive activation of the PI3K pathway effector, AKT. ashpublications.org

Table 1: Preclinical Findings for Dual PI3Kδ/γ Inhibitors in Hematological Malignancy Models
Malignancy ModelKey FindingsExample Compound(s)Reference(s)
Chronic Lymphocytic Leukemia (CLL)Inhibits B-cell receptor signaling, reduces chemokine secretion (CCL3, CCL4), induces apoptosis, and overcomes microenvironment-mediated survival signals.Duvelisib (IPI-145) targetedonc.comnih.gov
B-Cell Lymphomas (e.g., DLBCL, iNHL)Demonstrates more robust anti-tumor activity than single-isoform inhibitors; shows synergy with other targeted agents like ibrutinib.Duvelisib (IPI-145), RP6530 nih.govfrontiersin.orgglobenewswire.com
T-Cell Lymphomas (PTCL, CTCL)Induces cell death in malignant T-cells with constitutive PI3K pathway activation; modulates tumor-associated macrophages.Duvelisib (IPI-145) nih.govashpublications.org
Hodgkin Lymphoma (HL)Exerts direct cytotoxic effects on Hodgkin/Reed-Sternberg cells and reprograms tumor-associated macrophages.RP6530 aacrjournals.org

Solid Tumor Models (e.g., Breast Cancer, Lung Cancer, Pancreatic Cancer)

While PI3Kδ and PI3Kγ are not typically the primary oncogenic drivers in solid tumors, their inhibition has shown therapeutic promise, largely through immunomodulatory mechanisms. bmj.comfrontiersin.org In syngeneic mouse models of colon (CT-26) and breast (4T1) cancer, dual PI3Kα/δ inhibition resulted in significant anti-tumor activity. bmj.comnih.gov This effect was often associated with enhanced anti-tumor immunity rather than direct killing of the cancer cells. bmj.com Research has also highlighted the role of PI3Kγ in promoting tumor development and resistance in models of lung cancer, melanoma, and breast cancer by stimulating signaling pathways that enhance cell survival and migration. ijpsr.com

Modulation of the Tumor Microenvironment and Anti-Tumor Immunity

A primary mechanism of action for dual PI3Kδ/γ inhibitors in oncology is the reprogramming of the immunosuppressive tumor microenvironment (TME). nih.govaacrjournals.orgbmj.com These inhibitors can convert the TME from a state that protects the tumor to one that facilitates an anti-tumor immune response.

Key immunomodulatory effects observed in preclinical models include:

Reprogramming of Macrophages: PI3Kγ inhibition, in particular, can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive, pro-tumor M2-like phenotype to an inflammatory, anti-tumor M1-like phenotype. nih.govashpublications.orgaacrjournals.org This shift restores the activation of CD8+ T-cells. nih.gov

Inhibition of Suppressive Cells: Dual inhibition can reduce the number and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are critical for dampening the immune response against cancer. bmj.comnih.govfrontiersin.org

Enhancement of Effector T-Cells: By relieving immunosuppression from Tregs and MDSCs and reprogramming TAMs, these inhibitors lead to improved activation, function, and memory of cytotoxic CD8+ T-cells, which are responsible for killing cancer cells. bmj.comnih.govashpublications.org

In a Hodgkin lymphoma model, the dual inhibitor RP6530 was shown to repolarize TAMs toward an M1 state and inhibit circulating MDSCs. aacrjournals.org Similarly, in a T-cell lymphoma patient-derived xenograft, Duvelisib prompted a shift in TAMs from the M2-like to the M1-like phenotype. ashpublications.org

Table 2: Immunomodulatory Effects of Dual PI3Kδ/γ Inhibition in Preclinical Cancer Models
Immune Cell TypeEffect of InhibitionConsequenceReference(s)
Tumor-Associated Macrophages (TAMs)Repolarization from M2 (immunosuppressive) to M1 (inflammatory) phenotype.Enhanced antigen presentation and T-cell activation. nih.govashpublications.orgaacrjournals.org
Regulatory T-cells (Tregs)Suppression of function and/or reduction in numbers.Relief of immunosuppression on effector T-cells. bmj.comnih.gov
Myeloid-Derived Suppressor Cells (MDSCs)Inhibition of immunosuppressive activity and reduction in numbers.Reduced suppression of T-cell responses. aacrjournals.orgfrontiersin.org
CD8+ Cytotoxic T-cellsIncreased activation, infiltration into tumors, and enhanced memory.Improved direct killing of tumor cells. bmj.comnih.govashpublications.org

Inhibition of Tumor Angiogenesis in Preclinical Models

The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. The PI3K pathway contributes to this process, and its inhibition can have anti-angiogenic effects. Specifically, PI3Kγ activity in tumor-associated myeloid cells has been linked to resistance against anti-angiogenic therapies that target Vascular Endothelial Growth Factor (VEGF). nih.gov Inhibition of PI3Kγ can therefore resensitize tumors to such treatments. nih.gov In preclinical models of Hodgkin lymphoma, the dual PI3Kδ/γ inhibitor RP6530 was shown to downregulate VEGF expression in both tumor cells and TAMs, leading to the inhibition of tumor vasculature and a reduction in tumor growth. aacrjournals.org

Research in Immunological and Inflammatory Disease Models

Given the central role of PI3Kδ and PI3Kγ in regulating immune cell function, inhibitors targeting these isoforms are being investigated for autoimmune and inflammatory diseases. nih.govnih.gov Preclinical studies suggest that inhibiting these pathways can ameliorate disease in models of rheumatoid arthritis and lupus. nih.gov

Autoimmune Disease Models (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)

In mouse models of autoimmune disease, dual PI3Kδ/γ inhibition has demonstrated therapeutic potential. frontiersin.org

Rheumatoid Arthritis (RA): In models of inflammatory arthritis, individual inhibition of PI3Kδ or PI3Kγ had only a modest effect on joint disease. However, the dual inhibition of both isoforms was found to be superior in reducing the infiltration of inflammatory cells, including neutrophils, into the joints. frontiersin.org Both genetic inactivation and pharmacological inhibition of p110γ have been shown to ameliorate disease in arthritis models. nih.gov

Systemic Lupus Erythematosus (SLE): In a TAPP KI mouse model, which develops a lupus-like autoimmune disease, treatment with the dual PI3Kδ/γ inhibitor Duvelisib led to a reduction in chronic germinal centers, plasma cells, and the levels of autoantibodies that drive the disease. frontiersin.org This indicates that dual inhibition can control the chronic B-cell activation that is a hallmark of SLE. frontiersin.org

Table 3: Preclinical Findings for Dual PI3Kδ/γ Inhibitors in Autoimmune Disease Models
Disease ModelKey FindingsExample Compound(s)Reference(s)
Inflammatory Arthritis (RA models)Superior reduction of inflammatory cell and neutrophil infiltration into joints compared to single-isoform inhibition.General dual PI3Kδ/γ inhibitors frontiersin.org
Systemic Lupus Erythematosus (SLE model)Diminished chronic germinal centers, reduced plasma cells, and lower levels of autoantibodies.Duvelisib (IPI-145) frontiersin.org

Allergic and Inflammatory Airway Disease Models (e.g., Asthma, COPD)

Dual PI3Kδ/γ inhibitors have shown considerable efficacy in preclinical models of allergic and inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD).

In a murine model of ovalbumin (OVA)-induced asthma, the dual PI3Kδ/γ inhibitor TG100-115, when administered as an aerosol, was found to reduce inflammatory cell infiltrates. cam.ac.uk This is significant as both PI3Kδ and PI3Kγ are implicated in the pathogenesis of asthma and COPD. cam.ac.uk Specifically, PI3Kδ inhibition has been shown to restore glucocorticoid sensitivity in models of COPD induced by smoke and reduce inflammatory cell infiltrates and IL-17 secretion in an OVA-induced asthma model. cam.ac.uk Furthermore, mice with a non-functional PI3Kδ are protected from OVA-induced airway eosinophilia. cam.ac.uk

The role of PI3Kγ in asthma is linked to the migration of innate immune cells, such as eosinophils. targetedonc.com The combined inhibition of both isoforms addresses multiple facets of airway inflammation. For instance, the dual inhibitor CL27c, which targets both PI3Kδ and PI3Kγ, reduced leukocyte recruitment and tissue remodeling in a lung injury model induced by OVA in asthmatic mice. nih.gov Similarly, another dual inhibitor, RV-1729, has been shown to inhibit the accumulation of both eosinophils and neutrophils. nih.gov

Studies with other dual PI3Kδ/γ inhibitors have further substantiated these findings. For example, the inhibitor IPI-145 has been shown to block neutrophil migration and reduce basophil activation, both of which are key events in airway inflammation. nih.gov Preclinical studies with the PI3Kδ inhibitor DS-1515 in various asthma models, including those induced by OVA and house dust mite (HDM), demonstrated a dose-dependent inhibition of airway eosinophil influx and protection from airway hyperresponsiveness. ersnet.org

The rationale for targeting both isoforms lies in their distinct but complementary roles in inflammation. While PI3Kγ is crucial for neutrophil tethering to blood vessels, PI3Kδ is involved in their transmigration across the vessel walls. babraham.ac.ukopenrheumatologyjournal.com This dual action provides a more comprehensive blockade of inflammatory cell recruitment.

Table 1: Effects of PI3Kδ/γ Inhibition in Preclinical Airway Disease Models

Compound/Target Model Key Findings Reference(s)
TG100-115 OVA-induced asthma (aerosol) Reduced inflammatory cell infiltrates. cam.ac.uk
PI3Kδ inhibition Smoke-induced COPD Restored glucocorticoid sensitivity. cam.ac.uk
PI3Kδ inhibition OVA-induced asthma Reduced inflammatory cell infiltrates and IL-17 secretion. cam.ac.uk
CL27c OVA-induced lung injury (asthma) Reduced leukocyte recruitment and tissue remodeling. nih.gov
RV-1729 Not specified Inhibited accumulation of eosinophils and neutrophils. nih.gov
IPI-145 Not specified Blocked neutrophil migration and reduced basophil activation. nih.gov
DS-1515 OVA and HDM-induced asthma Dose-dependently inhibited airway eosinophil influx and airway hyperresponsiveness. ersnet.org

Inflammatory Bowel Disease Models

The role of PI3Kδ and PI3Kγ in inflammatory bowel disease (IBD) has been investigated, with dual inhibition showing therapeutic potential. In a mouse model of colitis, the dual PI3Kδ/γ inhibitor duvelisib demonstrated the ability to prevent leukocyte recruitment and reduce colitis induced by dextran (B179266) sulfate (B86663) sodium. frontiersin.org This effect is attributed to the combined inhibition of both isoforms, as PI3Kγ inhibition alone has been shown to ease inflammation in a model of colitis-associated cancer. frontiersin.org

Furthermore, mice with an inactive form of p110δ, the catalytic subunit of PI3Kδ, were unable to prevent a model of inflammatory bowel disease, highlighting the crucial role of this isoform in maintaining gut immune homeostasis. openrheumatologyjournal.comopenrheumatologyjournal.com These mice also showed that the development of colitis was dependent on the gut microbiota. researchgate.net This suggests that dysregulation of PI3Kδ signaling can lead to an aberrant immune response to gut bacteria, contributing to the pathogenesis of IBD. researchgate.net

Fibrotic Disease Models (e.g., Pulmonary Fibrosis, Liver Fibrosis)

PI3K signaling is a critical pathway in the development of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). nih.govcell-stress.com Both genetic and pharmacological inhibition of PI3Kγ have been shown to inhibit the proliferation and expression of α-smooth muscle actin (αSMA) in IPF fibroblasts in vitro. nih.govcell-stress.com In vivo, mice lacking PI3Kγ are protected from the accumulation of extracellular matrix and leukocytes in the lungs following injury induced by bleomycin, a common model for pulmonary fibrosis. nih.govcell-stress.com

A dual PI3K-δ/γ inhibitor, duvelisib, has also been shown to attenuate fibrosis in both in vivo and in vitro models. frontiersin.org Another dual PI3Kδ/γ inhibitor, RP-6503, demonstrated potent anti-inflammatory and anti-fibrotic effects in preclinical models of pulmonary fibrosis, particularly when combined with pirfenidone, an approved anti-fibrotic drug. globenewswire.com Pan-Class I PI3K inhibitors have also shown protective effects in bleomycin-induced pulmonary fibrosis by reducing the expression of pro-fibrotic genes. nih.govcell-stress.com

Studies in Infectious Disease Models (e.g., Bacterial Infections, Parasitic Infections)

The PI3K pathway, particularly the δ and γ isoforms, plays a significant role in the host response to various pathogens. In models of bacterial infection, PI3Kγ knockout mice demonstrated improved survival and reduced inflammation in response to systemic infection with methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, the PI3Kγ inhibitor eganelisib (IPI-549) promoted survival in models of infectious diseases, including those caused by SARS-CoV-2 and MRSA, by suppressing inflammation and organ damage. researchgate.net

However, the role of PI3K inhibition in bacterial infections can be complex. For instance, in Streptococcus pneumoniae infections, reduced alveolar macrophage recruitment following PI3K inhibition led to decreased lung bacterial clearance and survival. nih.govmdpi.com This highlights that the effect of PI3K inhibition can be pathogen-specific.

In the context of parasitic infections, mice deficient in p110δ showed enhanced clearance of the parasite Leishmania major. openrheumatologyjournal.comopenrheumatologyjournal.com This improved clearance was linked to altered regulatory T cell function. openrheumatologyjournal.comopenrheumatologyjournal.com Furthermore, targeting PI3Kγ has been shown to be a viable strategy for treating infections caused by Leishmania. A selective PI3Kγ inhibitor, AS-605240, effectively reduced the uptake of L. mexicana by macrophages and neutrophils in vitro and limited disease progression in infected mice. nih.gov

Combination Therapy Strategies in Preclinical Models

The immunomodulatory effects of PI3Kδ/γ inhibition have led to investigations into combination therapies, particularly in the context of cancer.

Synergy with Chemotherapeutic Agents

Preclinical studies have demonstrated that mTOR inhibitors, which act downstream of PI3K, can have additive or synergistic effects when combined with cytotoxic chemotherapy agents in various leukemia models. frontiersin.org For example, sirolimus, an mTOR inhibitor, was shown to re-sensitize lymphoid malignancy cells to glucocorticoid-induced apoptosis. frontiersin.org While direct evidence for PI3Kdelta/gamma-IN-1 with specific chemotherapeutic agents is limited in the provided search results, the principle of combining PI3K pathway inhibitors with chemotherapy is well-established in preclinical cancer models.

Combinations with Immune Checkpoint Inhibitors

A significant area of preclinical research has focused on combining PI3Kδ/γ inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. The rationale is that PI3K inhibition can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response, thereby enhancing the efficacy of ICIs.

Dual PI3Kδ/γ inhibition in combination with PD-1 pathway blockade has been shown to inhibit myeloid-derived suppressor cells (MDSCs) and increase the infiltration of CD8+ T-cells in preclinical models of head and neck squamous cell carcinoma (HNSCC) and osteosarcoma. frontiersin.org In a triple-negative breast cancer (TNBC) model, while single-agent anti-PD-1 therapy was minimally effective, the combination with a pan-PI3K inhibitor inhibited tumor growth in 100% of the mice. frontiersin.org

The mechanism behind this synergy involves the modulation of the tumor microenvironment. Pan-PI3K inhibition has been shown to upregulate co-stimulatory molecules on dendritic cells and decrease immunosuppressive pathways. bmj.com The combination of a PI3Kδ inhibitor with an anti-PD-1 antibody in a humanized mouse model of breast cancer demonstrated a synergistic antitumor effect by reconstituting immune surveillance. nih.gov

Table 2: Preclinical Combination Therapy with PI3Kδ/γ Inhibitors

Combination Cancer Model Key Findings Reference(s)
Dual PI3Kδ/γ inhibition + anti-PD-1 HNSCC, Osteosarcoma MDSC inhibition, increased CD8+ T-cell infiltration. frontiersin.org
Pan-PI3K inhibitor + anti-PD-1 Triple-Negative Breast Cancer Inhibited tumor growth in 100% of mice. frontiersin.org
Eganelisib (PI3Kγ inhibitor) + anti-PD-1/anti-CTLA-4 Breast Cancer, Melanoma 30% and 80% complete remissions, respectively. frontiersin.org
PI3Kγ inhibitors + ICIs Various solid tumors Pronounced increase in median overall survival and complete tumor regression rates. nih.gov
Pan-PI3K inhibitor + anti-PD-1 Bladder Cancer Increased overall survival, created an immunostimulatory tumor milieu. bmj.com
PI3Kδ inhibitor + anti-PD-1 Breast Cancer (humanized model) Synergistic antitumor effect, reconstituted immune surveillance. nih.gov

Integration with Other Targeted Therapies or Vaccines

The therapeutic potential of dual PI3Kδ/γ inhibition in preclinical models is significantly enhanced when integrated with other cancer treatments, including chemotherapy, radiotherapy, immune checkpoint inhibitors, and vaccines. nih.gov Preclinical studies involving various PI3Kγ inhibitors have shown that combination strategies lead to more consistent and pronounced reductions in tumor growth compared to monotherapy. nih.gov In a systematic review of 36 preclinical studies, 81% investigated a PI3Kγ inhibitor in combination with another agent. nih.govresearchgate.net

Analysis of tumor growth kinetics in these studies revealed that while PI3Kγ inhibitor monotherapy reduced tumor volume by an average of 37%, combination treatments achieved a more substantial average reduction of 69%. nih.gov This suggests a synergistic effect, where the immunomodulatory action of PI3Kδ/γ inhibition sensitizes the tumor microenvironment to the cytotoxic or immune-stimulating effects of the partner therapy. For instance, the combination of the dual PI3Kδ/γ inhibitor duvelisib with the proteasome inhibitor carfilzomib (B1684676) showed synergistic killing of various lymphoma cell lines in vitro. nih.gov

The range of combination strategies explored in preclinical settings underscores the versatility of targeting the PI3Kδ/γ pathway. These combinations often aim to tackle different aspects of tumor biology simultaneously—direct tumor cell killing, modulation of the tumor microenvironment, and enhancement of anti-tumor immunity. ashpublications.orgfrontiersin.org

Table 1: Preclinical Combination Therapy Approaches with PI3Kγ Inhibitors

Combination PartnerNumber of Preclinical StudiesRationale
Immune Checkpoint Inhibitors 10PI3Kγ inhibition remodels the tumor microenvironment, reducing immunosuppressive myeloid cells and potentially increasing the efficacy of checkpoint blockade. nih.govresearchgate.net
Chemotherapy 8Combining direct cytotoxicity of chemotherapy with the immunomodulatory effects of PI3Kγ inhibition. nih.govresearchgate.net
Radiotherapy 3PI3K pathway inhibition may sensitize tumor cells to radiation and alter the immune response to radiotherapy. nih.govresearchgate.net
Biological Agents 3Targeting multiple oncogenic pathways or cellular processes simultaneously. nih.govresearchgate.net
Vaccines 1Enhancing the immune response generated by therapeutic vaccines by overcoming myeloid-driven immune suppression. nih.govresearchgate.net

Pharmacodynamic Biomarker Analysis in Preclinical Tissues and Fluids

Pharmacodynamic (PD) biomarkers are crucial in the preclinical development of PI3K inhibitors to confirm target engagement and understand the biological effects of the compound. ascopubs.orgnih.gov Analysis of these biomarkers in tissues and fluids from animal models provides essential proof-of-mechanism and helps to establish a relationship between exposure, target inhibition, and efficacy. frontiersin.org

A key PD biomarker for PI3K pathway inhibition is the phosphorylation status of downstream signaling proteins. ascopubs.org The phosphorylation of Akt (pAkt), a direct substrate of PI3K, is a widely used biomarker. frontiersin.org Preclinical studies with novel PI3Kδ inhibitors have demonstrated the ability to quantify inhibition of B-cell receptor (BCR)-mediated Akt phosphorylation in whole blood. frontiersin.org For example, the inhibitor MSC2364588 was shown to inhibit anti-IgM-induced pAkt in human whole blood with an IC50 of 32 nM. frontiersin.org Similarly, the phosphorylation of ribosomal protein S6 (pS6), another downstream effector in the pathway, is frequently measured in tumor biopsies and peripheral blood mononuclear cells (PBMCs) to assess target modulation. ascopubs.orgd-nb.info

In addition to signaling molecules, cell surface markers of immune activation are valuable PD biomarkers. Following in vivo administration of PI3Kδ inhibitors, the B-cell activation marker CD69 has been validated as a PD biomarker. frontiersin.org The compound's effect on BCR-mediated CD69 up-regulation can be quantified in whole blood assays, providing a functional readout of pathway inhibition in immune cells. frontiersin.org

Cytokine levels in plasma also serve as important biomarkers. In preclinical models of T-cell lymphoma, treatment with the dual PI3Kδ/γ inhibitor duvelisib led to distinct changes in serum cytokine profiles between responding and non-responding animals, suggesting these profiles could be indicative of treatment efficacy. ashpublications.org In clinical studies of Tenalisib, another dual inhibitor, reductions in plasma levels of IL-31 and IL-32α correlated with patient responses. mdpi.com These preclinical findings underscore the importance of measuring a panel of biomarkers to fully characterize the pharmacodynamic effects of this compound.

Table 2: Key Pharmacodynamic Biomarkers in Preclinical PI3K Inhibitor Studies

BiomarkerAnalyte TypeTissue/FluidPurpose
pAkt PhosphoproteinWhole Blood, Tumor TissueMeasures direct inhibition of the PI3K signaling pathway downstream of the receptor. nih.govfrontiersin.org
pS6 PhosphoproteinTumor Tissue, PBMCsAssesses modulation of a key downstream effector of the PI3K/Akt/mTOR pathway. ascopubs.orgd-nb.info
CD69 Cell Surface ProteinWhole Blood (B-cells)Evaluates inhibition of immune cell (B-cell) activation. frontiersin.org
Cytokines (e.g., IL-31, IL-32α) Soluble ProteinPlasmaIndicates modulation of the broader immune microenvironment and correlates with response. ashpublications.orgmdpi.com
Ki67 Nuclear ProteinTumor TissueMeasures inhibition of cell proliferation as a proof-of-concept biomarker. nih.gov

Methodological Approaches and Experimental Design in Pi3kdelta/gamma in 1 Research

Molecular and Biochemical Assays

Molecular and biochemical assays are fundamental to the preclinical evaluation of PI3Kδ/γ inhibitors. These in vitro techniques allow for the direct assessment of the inhibitor's interaction with its target kinases and its impact on downstream signaling events in a controlled environment.

The initial characterization of a PI3K inhibitor involves determining its potency and selectivity against the target kinase isoforms. This is typically achieved through in vitro kinase activity assays. These assays measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor.

Radioisotope-based assays are considered a gold standard for directly measuring kinase catalytic activity. nih.gov These assays typically use the radioisotope [γ-³²P]ATP or [γ-³³P]ATP as a phosphate (B84403) donor. nih.govsigmaaldrich.com The kinase transfers the radiolabeled phosphate to a lipid substrate like phosphatidylinositol 4,5-bisphosphate (PIP2). The resulting radiolabeled product, phosphatidylinositol 3,4,5-trisphosphate (PIP3), is then separated and quantified, often by spotting the reaction mixture on a phosphocellulose paper and measuring radioactivity with a phosphorimager. nih.gov This method provides a direct measure of catalytic activity and is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.

Förster Resonance Energy Transfer (FRET)-based assays offer a non-radioactive alternative for measuring kinase activity. thermofisher.comnih.gov These assays employ a FRET peptide substrate and a phosphospecific antibody. thermofisher.combmglabtech.com In a competitive assay format, a fluorescent tracer binds to the kinase, and the addition of an inhibitor displaces the tracer, leading to a change in the FRET signal. fishersci.com This allows for the determination of inhibitor binding affinity. Time-Resolved FRET (TR-FRET) is a variation that reduces background fluorescence and is well-suited for high-throughput screening. bmglabtech.comfishersci.com

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide another method for assessing kinase activity. promega.jppromega.esbpsbioscience.com This assay quantifies the amount of ADP produced during the kinase reaction. promega.es A decrease in kinase activity due to an inhibitor results in lower ADP production and a reduced luminescent signal. bmglabtech.com

Table 1: In Vitro Kinase Inhibition Profile of a Representative PI3Kδ/γ Inhibitor (HM5023507)
PI3K IsoformIC50 (nmol/L)
PI3Kγ4 ± 2
PI3Kδ5 ± 3
PI3Kβ590 ± 250
PI3Kα3960 ± 570

Data represents mean ± SD (n=3) from in vitro biochemical assays. nih.gov

To understand the impact of PI3Kδ/γ-IN-1 on intracellular signaling cascades, researchers utilize Western blotting and immunoprecipitation. These techniques are used to detect changes in the phosphorylation status of key downstream effector proteins. The PI3K pathway activation leads to the phosphorylation of proteins such as Akt and S6 ribosomal protein. researchgate.netresearchgate.net

Western blotting allows for the quantification of specific proteins and their phosphorylated forms in cell lysates. novusbio.comrndsystems.comjneurosci.org Cells are treated with the inhibitor, and total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with primary antibodies specific for the total and phosphorylated forms of the protein of interest (e.g., p-Akt, Akt, p-S6, S6). researchgate.net Secondary antibodies conjugated to an enzyme or fluorophore are then used for detection. A reduction in the ratio of phosphorylated protein to total protein indicates successful target engagement and pathway inhibition by the compound. researchgate.netnih.gov

Immunoprecipitation can be used to isolate specific proteins or protein complexes from a cell lysate before Western blot analysis. scispace.com This technique is particularly useful for enriching low-abundance proteins or for studying protein-protein interactions within the signaling pathway.

Table 2: Effect of a Dual PI3Kδ/γ Inhibitor on Downstream Signaling Proteins
Cell LineTreatmentProtein AnalyzedObservationReference
T-cell Lymphoma Cell LinesDuvelisib (B560053)p-AKTDecreased phosphorylation ashpublications.org
Primary CLL CellsIPI-145p-AKTMarked decrease in phosphorylation nih.gov
Hodgkin Lymphoma CellsRP6530p-AKT, p-S6Inhibition of phosphorylation aacrjournals.org

PI3K signaling can regulate the expression of various genes involved in cell proliferation, survival, and inflammation. Quantitative Polymerase Chain Reaction (qPCR) and RNA sequencing (RNA-seq) are employed to analyze changes in gene expression following treatment with a PI3Kδ/γ inhibitor.

Quantitative PCR (qPCR) is used to measure the messenger RNA (mRNA) levels of specific genes of interest. nih.govmdpi.com Total RNA is extracted from treated and untreated cells and reverse-transcribed into complementary DNA (cDNA). nih.govmdpi.com The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time, allowing for the quantification of its initial expression level. nih.gov

RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome. aacrjournals.orgbmj.comresearchgate.net This powerful technique allows researchers to identify all genes that are up- or down-regulated in response to the inhibitor. aacrjournals.org This can reveal novel pathways affected by PI3Kδ/γ inhibition and provide insights into the compound's broader biological effects. aacrjournals.orgbmj.com For example, RNA-seq analysis has been used to show that PI3Kδ/γ inhibition can impact genes related to glycolysis and immune responses in cancer cells. aacrjournals.org

To characterize the binding kinetics of an inhibitor to its target kinase, biophysical techniques like Surface Plasmon Resonance (SPR) are utilized. nih.govresearchgate.netoatext.com SPR is a label-free optical technique that measures the interaction between a ligand (the inhibitor) and an analyte (the kinase) in real-time. youtube.com

In a typical SPR experiment, a purified PI3K isoform is immobilized on a sensor chip. nih.gov The inhibitor is then flowed over the chip surface, and the binding and dissociation are monitored by detecting changes in the refractive index at the surface. youtube.com This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govresearchgate.net These kinetic parameters provide a more detailed understanding of the inhibitor's interaction with its target than IC50 values alone. researchgate.net

Table 3: Binding Affinity of a Representative PI3Kδ/γ Inhibitor (HM5023507) Determined by SPR
PI3K IsoformEquilibrium Dissociation Constant (KD) (nmol/L)
PI3Kγ0.2
PI3Kδ0.8
PI3Kβ215.2
PI3Kα813.3

Data from Surface Plasmon Resonance assays. nih.gov

Quantitative PCR and RNA Sequencing for Gene Expression Profiling

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of PI3Kδ/γ-IN-1 in a more physiologically relevant context. These assays use primary cells or cell lines to assess the inhibitor's impact on cellular functions such as immune cell signaling, proliferation, and differentiation.

Flow cytometry is a powerful, high-throughput technique used extensively in PI3Kδ/γ inhibitor research. frontiersin.orgashpublications.orgfrontiersin.orgbiorxiv.org It allows for the multi-parameter analysis of individual cells within a heterogeneous population.

For immunophenotyping , cells are stained with fluorescently labeled antibodies against various cell surface markers (e.g., CD3, CD4, CD8, CD19) to identify and quantify different immune cell subsets. ashpublications.orgfrontiersin.orgbiorxiv.org This is particularly important for studying the effects of PI3Kδ/γ inhibitors on the composition of immune cells in the blood, lymph nodes, or tumor microenvironment. ashpublications.orgbiorxiv.org

Flow cytometry can also be used to measure intracellular signaling events. researchgate.netnih.gov By using antibodies that specifically recognize the phosphorylated forms of signaling proteins like Akt and S6, researchers can assess the inhibition of the PI3K pathway within specific cell populations. researchgate.net This provides a direct link between target inhibition and cellular response at the single-cell level. Furthermore, functional assays such as measuring apoptosis (e.g., using Annexin V and 7-AAD staining) or cell proliferation can also be performed using flow cytometry. researchgate.net

High-Content Imaging for Phenotypic Screening

High-content imaging (HCI), also known as high-content screening (HCS), is a powerful methodology that integrates automated microscopy with quantitative image analysis to assess the effects of compounds on cellular phenotypes. corelifeanalytics.com In the context of PI3Kδ/γ inhibitor research, this technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed profile of a compound's activity.

The process begins with culturing cells in multi-well plates, where they are exposed to the test compound. corelifeanalytics.com Automated microscopes then capture high-resolution images, often using fluorescently labeled molecules to visualize specific organelles or proteins. nih.gov Advanced image analysis software processes these images to extract a wealth of quantitative data on features such as cell size, shape, texture, and the intensity and localization of fluorescent signals. corelifeanalytics.com

A key application of HCI in drug discovery is in phenotypic screening to identify compounds that produce a desired cellular outcome, such as the reduction of protein aggregation in neurodegenerative disease models. drugtargetreview.com Furthermore, HCI assays can be designed to include multiparametric toxicity readouts. By simultaneously measuring endpoints like cell count, mitochondrial health, and membrane integrity, researchers can triage compounds early in the discovery process, distinguishing specific phenotypic effects from general cytotoxicity. drugtargetreview.com This approach allows for a nuanced understanding of a compound's mechanism of action by linking it to observable and quantifiable changes in cell morphology and function. corelifeanalytics.comdrugtargetreview.com

Reporter Gene Assays for Pathway Activity

To elucidate how PI3Kδ/γ inhibitors modulate specific intracellular signaling pathways, researchers frequently employ reporter gene assays. These assays are engineered to produce a quantifiable signal, such as light from luciferase or fluorescence from Green Fluorescent Protein (GFP), in response to the activity of a particular transcription factor or signaling pathway.

In the study of PI3K inhibitors in lymphoma, for example, reporter assays are crucial for measuring the activity of the NF-κB pathway, a key survival pathway in certain B-cell malignancies. oncotarget.com Two complementary reporter systems have been utilized:

IκBα-Luciferase Reporter: This system measures the activity of the IκB kinase (IKK). Cells are engineered to express a fusion protein of luciferase and IκBα, the inhibitory subunit of NF-κB. When IKK is active, it phosphorylates IκBα, leading to its degradation. Therefore, inhibition of the upstream PI3K/IKK pathway by a compound results in the stabilization of the IκBα-luciferase protein and a measurable increase in luminescence. oncotarget.com

NF-κB Transcriptional Reporter: In this setup, the luciferase gene is placed under the control of a promoter containing NF-κB binding sites. When the NF-κB pathway is active, transcription factors bind to the promoter and drive luciferase expression. A decrease in luciferase activity indicates that the compound is inhibiting the pathway. oncotarget.com

Another example includes the use of a Nr4a1-GFP reporter to measure T-cell receptor (TCR) activation, providing insights into the immunomodulatory effects of PI3K inhibitors. nih.gov These assays provide a direct, quantitative readout of pathway modulation, enabling researchers to confirm that a compound engages its intended target pathway within a cellular context.

Cell Viability, Proliferation, and Apoptosis Assays

A fundamental step in characterizing any potential therapeutic agent is to assess its impact on cell survival and death. For PI3Kδ/γ inhibitors, a standard panel of assays is used to measure effects on cell viability, proliferation, and apoptosis, particularly in cancer cell lines.

Cell Viability and Proliferation Assays: These assays determine the number of viable cells in a culture following treatment with a compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method. ashpublications.orgsemanticscholar.org It quantifies ATP, an indicator of metabolically active cells, by using luciferase to generate a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates reduced cell viability.

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), researchers often use flow cytometry-based methods. The Annexin V/Propidium Iodide (PI) assay is a common choice. semanticscholar.orgnih.gov Annexin V is a protein that binds to phosphatidylserine (B164497), a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. By staining cells with fluorescently labeled Annexin V and PI, researchers can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cell populations. semanticscholar.org

Cell Cycle Analysis: PI3K pathway inhibition can lead to cell cycle arrest. This is often analyzed by staining cells with a DNA-binding dye like PI and measuring the DNA content of each cell using flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced blocks in cell cycle progression. plos.org

Table 1: Common In Vitro Assays for PI3Kδ/γ Inhibitor Characterization

Assay TypeSpecific MethodPrincipleEndpoint MeasuredReference
Viability/ProliferationCellTiter-Glo®Measures ATP levels in metabolically active cells via a luciferase reaction.Luminescent signal proportional to the number of viable cells. ashpublications.orgsemanticscholar.org
ApoptosisAnnexin V / Propidium Iodide (PI) StainingFlow cytometry-based detection of phosphatidylserine exposure (Annexin V) and loss of membrane integrity (PI).Quantification of live, early apoptotic, and late apoptotic/necrotic cells. semanticscholar.orgnih.gov
Cell CyclePropidium Iodide (PI) StainingFlow cytometry-based measurement of DNA content in cells.Distribution of cell population in G0/G1, S, and G2/M phases. plos.org
Pathway ActivityLuciferase Reporter AssayMeasures light output from a reporter gene (luciferase) linked to the activity of a specific signaling pathway (e.g., NF-κB).Change in luminescence indicating pathway inhibition or activation. oncotarget.com

In Vivo Preclinical Model Systems

To evaluate the efficacy of a compound in a living organism, researchers turn to various preclinical animal models. These models are indispensable for understanding how a drug behaves in the context of a complex biological system, including its effects on tumors and the immune system.

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) are created to carry specific genetic alterations that mimic those found in human diseases, such as cancer. nih.gov For instance, mouse models can be engineered with mutations in the PI3K pathway (e.g., Pik3ca or Pten) to study the cause-and-effect relationship between these mutations and tumor development. nih.govaacrjournals.org

These sophisticated models are valuable for several reasons:

High Fidelity: GEMMs can closely recapitulate the genetics and progression of human cancer. nih.gov

Intact Immune System: Unlike some other models, tumors in GEMMs arise in the presence of a fully functional immune system, which is critical for evaluating immunomodulatory drugs like PI3Kδ/γ inhibitors.

Preclinical Trials: GEMMs can be used in a "mouse clinic" setting to test novel inhibitors, study mechanisms of response and resistance, and validate therapeutic targets. nih.gov

Studies have used GEMMs of prostate and breast cancer to investigate PI3K signaling and the effects of its inhibition. aacrjournals.orgnih.gov

Xenograft and Syngeneic Tumor Models

Xenograft and syngeneic models are the most common systems for testing anti-cancer agents in vivo.

Xenograft Models: In this approach, human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). medicamentos-innovadores.org Because the mice lack a functional immune system, the human cancer cells can grow without being rejected. This model is useful for assessing the direct anti-tumor (cell-autonomous) effects of a compound. nih.gov

Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. biocytogen.comkyinno.com The key advantage is the presence of a complete and functional immune system, which allows the tumor to develop a microenvironment that includes immune cells. kyinno.com This is essential for studying PI3Kδ/γ inhibitors, as these isoforms are primarily expressed in leukocytes and play critical roles in modulating the immune response to cancer. ashpublications.org Syngeneic models are therefore the preferred choice for evaluating therapies that target the tumor microenvironment and anti-tumor immunity. nih.govresearchgate.net

Induced Inflammatory and Autoimmune Disease Models

Given the critical roles of PI3Kδ and PI3Kγ in regulating immune cell function, dual inhibitors are extensively tested in preclinical models of inflammatory and autoimmune diseases. nih.govwindows.net These models are induced in animals to mimic the pathology of human conditions.

Examples of such models where dual PI3Kδ/γ inhibitors have been evaluated include:

Murine Collagen-Induced Arthritis: A model for rheumatoid arthritis where joint inflammation, swelling, and bone erosion are key endpoints. windows.net

Allergen-Induced Asthma Models: Used to assess the effect of inhibitors on airway hyperresponsiveness, eosinophil recruitment, and inflammatory cytokine production in the lungs. windows.nettargetedonc.com

Systemic Lupus Erythematosus (SLE) Models: Mouse strains that spontaneously develop lupus-like autoimmunity are used to test a compound's ability to reduce autoantibody production and kidney damage (lupus nephritis). windows.net

In these models, the efficacy of PI3Kδ/γ inhibitors is assessed by measuring reductions in inflammation, immune cell infiltration, and other disease-specific pathological markers. nih.gov

Bioluminescent Imaging for In Vivo Monitoring

Bioluminescent imaging (BLI) is a powerful and non-invasive technique used in preclinical research to visualize and track biological processes within a living organism in real-time. nih.govfrontiersin.org The methodology is predicated on the detection of light produced by luciferase enzymes, which are genetically introduced into cells of interest. nih.gov When the corresponding substrate, such as D-luciferin for firefly luciferase, is administered to the animal, the luciferase-expressing cells emit light. youtube.com This light can be captured by a sensitive, cooled charge-coupled device (CCCD) camera, allowing for the longitudinal monitoring of cellular events like cell proliferation, migration, and therapeutic response without the need for surgical intervention or sacrificing the animal at multiple time points. nih.govhaematologica.org This approach reduces inter-animal variability and allows for the dynamic assessment of treatment effects over time. nih.gov

In the context of research on dual PI3Kdelta/gamma inhibitors, BLI has been employed to monitor the in vivo expansion of immune cells. For instance, in murine models of allogeneic hematopoietic stem cell transplantation (allo-HSCT), a major complication is graft-versus-host disease (GvHD), which is driven by the expansion of donor T cells. ashpublications.org To study the efficacy of a dual PI3K delta/gamma inhibitor, Duvelisib, in controlling GvHD, researchers have utilized BLI to track the proliferation of luciferase-expressing T cells. ashpublications.org

In a representative experimental design, recipient mice are transplanted with bone marrow and T cells that have been genetically engineered to express luciferase. ashpublications.org The mice are then imaged weekly using an in vivo imaging system (IVIS) to quantify the bioluminescent signal, which directly correlates with the number and location of the T cells. ashpublications.orgmdpi.com Studies have shown that treatment with a PI3Kdelta/gamma inhibitor can significantly reduce the expansion of these T cells compared to a control group. ashpublications.org The quantitative data from BLI provides crucial insights into the compound's mechanism of action, demonstrating its ability to inhibit T cell expansion in vivo. ashpublications.org

Table 1: Representative Findings from Bioluminescent Imaging in GvHD Mouse Model

Time Point Observation in Control Group Observation in PI3Kdelta/gamma Inhibitor Group Statistical Significance
Day 8 High T cell expansion Significantly less T cell expansion p<0.01
Day 15 Continued T cell expansion Less T cell expansion p<0.05
Day 22 High T cell expansion Significantly less T cell expansion p<0.01
Day 29 High T cell expansion Significantly less T cell expansion p<0.01
Day 37 High T cell expansion Significantly less T cell expansion p<0.01

Data derived from a study on Duvelisib in a murine allo-BMT model. ashpublications.org

Histopathological and Immunohistochemical Analysis of Tissues

Histopathological and immunohistochemical (IHC) analyses are fundamental experimental approaches for examining the effects of therapeutic agents at the tissue and cellular level. Histopathology involves the microscopic examination of stained tissue sections to identify changes in morphology, cellular composition, and structural integrity. IHC utilizes specific antibodies to detect the presence and localization of particular proteins within the tissue, providing insights into the molecular mechanisms affected by the compound. nih.gov

In research involving PI3Kdelta/gamma inhibitors, these techniques are critical for assessing the compound's impact on inflammation and tissue damage in various disease models.

Histopathological Findings:

In a murine model of cutaneous leishmaniasis, histopathological analysis of ear lesions revealed that treatment with a PI3Kgamma-selective inhibitor, AS-605240, resulted in a substantial reduction in tissue inflammation and inflammatory cell infiltration. pnas.org While control animals showed heavily parasitized macrophages, neutrophils, and eosinophils, the treated mice exhibited significantly fewer parasites within the infected lesions. pnas.org Similarly, in models of inflammatory arthritis, dual inhibition of PI3Kdelta and gamma has been shown to virtually eliminate the destructive consequences of inflammatory synovitis. nih.gov

Immunohistochemical and Immunofluorescence Findings:

IHC and immunofluorescence are used to identify and quantify specific immune cell populations and protein deposits within tissues. For example, in a mouse model of lupus, analysis of kidney tissue using immunofluorescence staining for immunoglobulins is a key method. frontiersin.org Excised kidneys are sectioned and stained with fluorescently-labeled antibodies against mouse IgG and IgM to visualize and quantify immune complex deposition, a hallmark of lupus nephritis. frontiersin.org

In studies of solid tumors, IHC is frequently used to characterize the tumor microenvironment. nih.govresearchgate.net Analysis of tumor sections after treatment with PI3Kgamma inhibitors has shown changes in the composition of immune cells, such as an increase in the proportion of pro-inflammatory M1 macrophages and a decrease in immunosuppressive M2 macrophages, regulatory T cells, and myeloid-derived suppressor cells (MDSCs). nih.gov Furthermore, a significant increase in tumor-infiltrating CD8+ T cells is often observed, indicating a shift towards a more anti-tumor immune response. nih.gov

In models of antibody-mediated skin diseases, IHC is used to investigate the activation of myeloid cells. frontiersin.org An ex vivo model using cryosections of human skin allows for the visualization of polymorphonuclear leukocyte (PMN) binding to immune complexes at the dermal-epidermal junction, a process that can be modulated by PI3Kdelta inhibitors. frontiersin.org

Table 2: Summary of Histopathological and Immunohistochemical Findings

Disease Model Tissue Analyzed Key Findings with PI3Kdelta/gamma Inhibition Technique Used Reference
Cutaneous Leishmaniasis Ear Lesions Reduced tissue inflammation, inflammatory cell infiltration, and parasite load. Histopathology pnas.org
Lupus Kidney Assessment of immune complex deposition. Immunofluorescence (IgG, IgM) frontiersin.org
Solid Tumors Tumor Tissue Increased M1/M2 macrophage ratio, reduced MDSCs and regulatory T cells, increased CD8+ T cells. Immunohistochemistry nih.gov
Inflammatory Arthritis Joints Diminished tissue accumulation of neutrophils and reduced inflammatory synovitis. Histopathology nih.gov

These methodological approaches provide direct visual and quantitative evidence of a compound's efficacy in modulating immune responses and mitigating pathology at the site of disease.

Future Directions and Preclinical Translational Avenues

Identification and Validation of Novel Biomarkers for Response and Resistance in Preclinical Settings

A critical avenue for advancing PI3Kδ/γ inhibitors is the identification and validation of biomarkers to predict therapeutic response and emerging resistance. Preclinical studies have laid the groundwork for several potential pharmacodynamic (PD) and predictive biomarkers.

Pharmacodynamic Biomarkers: Initial preclinical work with PI3Kδ inhibitors focused on biomarkers of target engagement, such as the reduction of phosphorylated AKT (pAkt) and the inhibition of the early B-cell activation marker CD69. frontiersin.org In whole blood assays, the PI3Kδ inhibitor MSC2364588 was shown to inhibit anti-IgM-induced pAkt with an IC50 of 32 nM. frontiersin.org Similarly, in mouse models, BCR activation-induced pAkt in B220+ B cells and CD69 up-regulation on B cells have been validated as in vivo PD biomarkers. frontiersin.org For dual δ/γ inhibitors, tracking the modulation of both lymphoid and myeloid cell populations within the TME is crucial. For instance, the dual inhibitor RP6530 has been shown to reduce F4/80+ tumor-associated macrophages (TAMs) in preclinical Hodgkin lymphoma models. aacrjournals.org

Predictive Biomarkers: Identifying which patient populations will most likely benefit from PI3Kδ/γ inhibition is a key challenge. Preclinical studies suggest that the expression levels of PI3Kδ and PI3Kγ within tumor cells and the surrounding immune infiltrate could serve as predictive biomarkers. mdpi.comtargetedonc.com For example, in T-cell lymphomas, the direct cytotoxic effects on malignant T-cells and the modulation of the TME suggest that tumors with high expression of these isoforms may be more sensitive. nih.gov Furthermore, the presence of an immunosuppressive TME, characterized by high numbers of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), may predict a favorable response to PI3Kδ/γ inhibitors, which can reprogram these cell types. mdpi.comfrontiersin.org

Preclinical data also points towards exploring the synergy of PI3Kδ/γ inhibitors with other agents, which can inform biomarker strategies. For instance, the combination of the dual inhibitor duvelisib (B560053) with the HDAC inhibitor romidepsin (B612169) showed synergistic activity in several T-cell lymphoma lines, suggesting that epigenetic markers could be explored as predictive biomarkers for combination therapies. nih.gov

Exploration of Emerging Therapeutic Indications in Advanced Preclinical Models

While initially focused on hematologic malignancies, the therapeutic potential of PI3Kδ/γ inhibitors is being explored in a wider range of diseases, including solid tumors and inflammatory conditions. fiercebiotech.com

Solid Tumors: The rationale for using PI3Kδ/γ inhibitors in solid tumors stems from their ability to modulate the immunosuppressive TME. mdpi.comnih.gov Preclinical models of breast cancer, melanoma, head and neck squamous cell carcinoma (HNSCC), and osteosarcoma have demonstrated that dual PI3Kδ/γ inhibition can enhance anti-tumor immunity by increasing CD8+ T-cell infiltration and inhibiting MDSCs. frontiersin.org The combination of PI3Kδ/γ inhibitors with immune checkpoint inhibitors (ICIs) is a particularly promising strategy. For example, in mouse models of 4T1 breast cancer and B16-GMCSF melanoma, the addition of a PI3Kγ inhibitor to dual anti-PD-1 and anti-CTLA-4 therapy led to complete remissions in a significant percentage of animals. frontiersin.org

Inflammatory and Autoimmune Diseases: Given the crucial role of PI3Kδ and PI3Kγ in regulating immune cell function, these inhibitors hold promise for treating inflammatory and autoimmune diseases. frontiersin.orgfiercebiotech.com Preclinical models of rheumatoid arthritis and allergies have shown the therapeutic potential of dual PI3Kδ/γ inhibitors. fiercebiotech.com In models of systemic lupus erythematosus (SLE), PI3Kδ inhibitors have demonstrated efficacy, suggesting a role for dual inhibitors in this and other autoimmune conditions. frontiersin.org

Development of Next-Generation Preclinical Models Reflecting Disease Complexity

To better predict clinical outcomes, there is a need for more sophisticated preclinical models that accurately recapitulate the complexity of human diseases.

Humanized Mouse Models: The development of mice with a humanized immune system allows for a more accurate assessment of the effects of PI3Kδ/γ inhibitors on human immune cells in the context of a tumor. These models are invaluable for studying the interplay between the inhibitor, the tumor, and the human immune system, particularly for evaluating combination immunotherapies.

Patient-Derived Xenografts (PDXs) and Organoids: PDX models, where patient tumor tissue is implanted into immunodeficient mice, and tumor organoids, three-dimensional cultures of patient tumor cells, offer a more patient-relevant platform for testing drug efficacy. aacrjournals.org These models can help to identify responders versus non-responders and to test combination strategies in a personalized manner. For instance, PDX models of PIK3CA-mutant breast cancer have been used to demonstrate the in vivo efficacy of PI3K inhibitors. aacrjournals.org

Elucidation of Compensatory Signaling Pathways and Resistance Mechanisms

A significant challenge with targeted therapies is the development of resistance. Understanding the mechanisms by which tumors evade the effects of PI3Kδ/γ inhibitors is crucial for developing strategies to overcome resistance.

Activation of Alternative Pathways: One common resistance mechanism is the activation of compensatory signaling pathways. aacrjournals.org For example, inhibition of the PI3K pathway can lead to the upregulation of the MAPK/ERK pathway. researchgate.net Preclinical studies have shown that in some contexts, inhibition of PI3Kδ and PI3Kγ can activate the RAS/RAF/MEK pathway. frontiersin.org This suggests that combination therapies targeting both the PI3K and MAPK pathways may be necessary to prevent resistance.

Feedback Loops: Inhibition of the PI3K pathway can also trigger feedback loops that reactivate the pathway. aacrjournals.org For example, PI3K inhibition can lead to the derepression of receptor tyrosine kinases (RTKs), which can then reactivate PI3K signaling. aacrjournals.org Understanding these feedback mechanisms is essential for designing effective combination therapies.

Genetic and Epigenetic Alterations: Resistance can also arise from genetic mutations or epigenetic modifications that alter the drug target or downstream signaling components. nih.gov For example, preclinical studies have suggested that epigenetic mechanisms may contribute to resistance to PI3K inhibition in T-cell lymphoma. nih.gov

Strategic Approaches for Enhancing Efficacy and Selectivity in Research

Ongoing research is focused on developing next-generation PI3K inhibitors with improved efficacy and selectivity, as well as novel delivery strategies to enhance their therapeutic index. mdpi.com

Next-Generation Inhibitors: The development of more potent and selective inhibitors of PI3Kδ and PI3Kγ is a key area of research. cam.ac.uk For example, the dual PI3Kδ/γ inhibitor duvelisib has shown greater potency in preclinical models of B-cell lymphomas compared to inhibitors targeting either isoform alone. nih.govnih.gov

Novel Delivery Systems: Innovative drug delivery systems, such as nanoparticle-based formulations, are being explored to improve the tumor-specific delivery of PI3K inhibitors and reduce systemic toxicity. cam.ac.uk In a preclinical study, encapsulating a PI3K inhibitor in P-selectin-targeted nanoparticles resulted in enhanced tumor growth inhibition and radiosensitization at lower doses compared to oral administration. cam.ac.uk

Combination Therapies: A major strategy for enhancing efficacy is the use of combination therapies. mdpi.com Preclinical studies have demonstrated the potential of combining PI3Kδ/γ inhibitors with a variety of other agents, including:

Chemotherapy and Radiotherapy: To enhance the cytotoxic effects of traditional cancer therapies. mdpi.com

Other Targeted Therapies: Such as inhibitors of the androgen receptor, BTK, or HDACs. mdpi.comnih.govaacrjournals.org

Immunotherapies: Particularly immune checkpoint inhibitors, to synergistically enhance anti-tumor immunity. mdpi.comfrontiersin.org

The table below summarizes key preclinical findings for various PI3K inhibitors.

Compound/Inhibitor ClassKey Preclinical FindingDisease Model(s)Reference
PI3Kδ Inhibitors (general) Can reverse immunosuppressive effects of Tregs and MDSCs.Various cancers mdpi.com
MSC2364588 (PI3Kδ) Inhibits anti-IgM-induced pAkt in whole blood.In vitro frontiersin.org
Duvelisib (PI3Kδ/γ) Synergistic activity with romidepsin (HDAC inhibitor).T-cell lymphoma cell lines nih.gov
PI3Kγ Inhibitor Enhances efficacy of anti-PD-1/anti-CTLA-4 therapy.4T1 breast cancer, B16-GMCSF melanoma frontiersin.org
RP6530 (PI3Kδ/γ) Reduces F4/80+ tumor-associated macrophages.Hodgkin lymphoma aacrjournals.org
AZD8835 (PI3Kα/δ) More effective with intermittent dosing.Preclinical tumor models bmj.com
Alpelisib (PI3Kα) Encapsulation in nanoparticles enhances efficacy and reduces toxicity.Mouse models cam.ac.uk

Q & A

Q. What is the mechanism of action of PI3Kδ/γ-IN-1 in modulating cellular proliferation, and how does it differ between catalytic and non-catalytic pathways?

PI3Kδ/γ-IN-1 primarily inhibits the PI3Kδ and γ isoforms, which regulate cellular signaling pathways like Akt/mTOR. Evidence from genetic knockout models (e.g., PI3Kδ-deficient cells) shows that its effects on proliferation in pulmonary arterial smooth muscle cells (PASMCs) are kinase-independent, suggesting non-catalytic roles such as scaffolding or protein-protein interactions . Pharmacological inhibitors like IC87114 (targeting catalytic activity) failed to replicate these effects, highlighting mechanistic divergence .

Q. Which key cellular processes are most impacted by PI3Kδ/γ inhibition in non-hematopoietic cells?

In PASMCs, PI3Kδ/γ-IN-1 significantly reduces proliferation induced by growth factors (PDGF, EGF, FBS) but does not affect chemotaxis. This specificity suggests differential pathway utilization, where proliferation relies on PI3Kδ’s non-catalytic functions, while chemotaxis depends on alternative signaling nodes (e.g., PI3Kγ or other kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions between genetic ablation and pharmacological inhibition of PI3Kδ in experimental models?

Discrepancies arise when siRNA knockdown or genetic deletion of PI3Kδ inhibits PASMC proliferation, while pharmacological inhibitors (e.g., IC87114) show no effect. To address this, employ complementary methods:

  • Validate genetic models with rescue experiments (reintroducing wild-type or mutant PI3Kδ).
  • Test off-target effects of inhibitors via kinase profiling assays.
  • Combine proteomic analysis to identify non-catalytic interactions (e.g., scaffold proteins) .

Q. What are the critical considerations for designing in vivo models to study PI3Kδ/γ-IN-1’s role in hypoxia-induced pulmonary hypertension (PH)?

Key factors include:

  • Animal strain selection : Use wildtype vs. PI3Kδ–/– mice to isolate kinase-independent effects.
  • Outcome metrics : Measure right ventricular systolic pressure (RVSP), hypertrophy, and PASMC proliferation.
  • Dosage timing : Administer PI3Kδ/γ-IN-1 pre- and post-hypoxia exposure to assess preventive vs. therapeutic efficacy .

Q. How can researchers optimize assays to distinguish between PI3Kδ/γ-IN-1’s effects on proliferation versus chemotaxis?

  • Use Boyden chambers for chemotaxis assays with PDGF-BB as a chemoattractant.
  • Pair with EdU incorporation or MTT assays to quantify proliferation.
  • Include controls for kinase activity (e.g., IC87114) and genetic knockdown to isolate catalytic vs. non-catalytic roles .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing PI3Kδ/γ-IN-1’s dose-response effects in heterogeneous cell populations?

  • Use non-linear regression (e.g., log-dose vs. response) to calculate IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., wildtype vs. knockout cells).
  • Include replicate normalization to account for batch effects in proliferation assays .

Q. How should researchers address conflicting data on PI3Kδ’s kinase-independent functions across cell types?

  • Perform tissue-specific knockout models to assess context-dependent roles.
  • Integrate phosphoproteomics to map catalytic activity and co-immunoprecipitation to identify non-catalytic interactors.
  • Compare results across species (e.g., murine vs. human PASMCs) to validate translational relevance .

Experimental Design and Validation Challenges

Q. What strategies mitigate off-target effects when combining PI3Kδ/γ-IN-1 with other kinase inhibitors in combination therapy studies?

  • Employ synergy scoring models (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects.
  • Validate specificity using isoform-selective inhibitors (e.g., PI3Kα/β inhibitors as negative controls).
  • Use phospho-specific antibodies for downstream targets (e.g., p-Akt, p-S6) to confirm pathway modulation .

Q. How can researchers identify biomarkers to predict PI3Kδ/γ-IN-1 responsiveness in preclinical models?

  • Profile transcriptomic signatures (RNA-seq) in responsive vs. resistant cell lines.
  • Correlate PI3Kδ expression levels (Western blot/qPCR) with proliferation inhibition.
  • Validate candidates in patient-derived xenografts (PDXs) with matched clinical data .

Literature and Data Synthesis

Q. What frameworks are effective for synthesizing contradictory findings on PI3Kδ/γ-IN-1 across studies?

  • Apply systematic review methodologies (PRISMA guidelines) to aggregate in vitro and in vivo data.
  • Use PICOT framework to structure research questions: Population (e.g., PASMCs), Intervention (PI3Kδ/γ-IN-1), Comparison (genetic vs. pharmacological inhibition), Outcome (proliferation), Time (acute vs. chronic exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.